1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Agents : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with enhanced antimicrobial and anticancer activities. They found that some compounds exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).
Drug Design and Interaction Studies
- In Silico Studies on Pyrazole-Based Drug Molecules : Shubhangi et al. (2019) conducted in silico studies on newly designed pyrazole-based drug molecules. These studies revealed their activities and interaction behaviors when docked against bacterial DNA gyrase (Shubhangi et al., 2019).
Chemical Synthesis and Transformations
- Synthesis of Derivatives : Prokopenko et al. (2010) focused on the synthesis of methyl esters and their derivatives from 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids. They explored further transformations for introducing various residues into the oxazole ring (Prokopenko et al., 2010).
Coordination Chemistry and Crystal Structures
- Coordination Complexes and Crystal Structures : Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination/chelation and crystallization properties with various metal ions. This led to the formation of mononuclear chelate complexes (Radi et al., 2015).
Structural and Spectral Investigations
- Experimental and Theoretical Studies : Viveka et al. (2016) carried out combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives. They characterized the compounds through various spectroscopic techniques and theoretical methods (Viveka et al., 2016).
Corrosion Inhibition Studies
- Corrosion Inhibitors : Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds as potential corrosion inhibitors. They analyzed the local reactivity through the Fukui function and other parameters (Wang et al., 2006).
Synthesis of Novel Compounds and Biological Activities
- Synthesis and Biological Activity : Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives and evaluated their antibacterial activity against various bacterial species (Al-Smaisim, 2012).
Properties
IUPAC Name |
1,3-dimethyl-5-(3-methylpyrazol-1-yl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-5-14(11-6)9-8(10(15)16)7(2)12-13(9)3/h4-5H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKCKOTIORUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C(=NN2C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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